(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 14464-68-7
VCID: VC21538470
InChI: InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1
SMILES: C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N
Molecular Formula: C10H10F3NO2
Molecular Weight: 233.19 g/mol

(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

CAS No.: 14464-68-7

Cat. No.: VC21538470

Molecular Formula: C10H10F3NO2

Molecular Weight: 233.19 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid - 14464-68-7

CAS No. 14464-68-7
Molecular Formula C10H10F3NO2
Molecular Weight 233.19 g/mol
IUPAC Name (2S)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Standard InChI InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1
Standard InChI Key BURBNIPKSRJAIQ-QMMMGPOBSA-N
Isomeric SMILES C1=CC(=CC(=C1)C(F)(F)F)C[C@@H](C(=O)[O-])[NH3+]
SMILES C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)[O-])[NH3+]

Chemical Structure and Properties

Structural Characteristics

(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid belongs to the family of modified phenylalanine derivatives. The compound maintains the fundamental amino acid backbone with an alpha carbon (C2) bonded to a carboxyl group (-COOH), an amino group (-NH₂), a hydrogen atom, and a side chain consisting of a phenyl ring with a trifluoromethyl (-CF₃) substituent at the meta position . The stereospecific "S" configuration at the alpha carbon classifies this as an L-amino acid, which is the configuration found in naturally occurring proteins.

Physicochemical Properties

The physicochemical properties of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid can be inferred from structurally similar compounds. The presence of the trifluoromethyl group significantly influences these properties compared to natural phenylalanine.

PropertyValueNotes
Molecular FormulaC₁₀H₁₀F₃NO₂Similar to 3-(trifluoromethyl)-D-phenylalanine
Molecular Weight233.19 g/molBased on atomic composition
Physical StateSolid at room temperatureTypical for amino acids
Boiling PointApproximately 301.2±42.0 °C at 760 mmHgComparable to the D-isomer
DensityApproximately 1.4±0.1 g/cm³Based on similar compounds
Flash PointApproximately 135.9±27.9 °CEstimated from related structures

Spectroscopic Properties

The trifluoromethyl group provides distinctive spectroscopic characteristics that facilitate identification and analysis. The fluorine atoms create characteristic patterns in NMR spectroscopy, with the trifluoromethyl group typically showing strong signals in ¹⁹F-NMR. The compound's infrared spectrum would display characteristic absorption bands for the carboxylic acid group, primary amine, and C-F stretching vibrations.

Synthesis and Preparation

Key Synthetic Challenges

The synthesis of trifluoromethylated amino acids presents several challenges:

  • Maintaining stereochemical integrity at the alpha carbon during synthesis

  • Selective introduction of the trifluoromethyl group at the meta position

  • Compatibility of protecting groups with reaction conditions

  • Purification and isolation of the final product

Researchers have developed strategies to address these challenges, including the use of masked ketone intermediates and carefully optimized reaction conditions that preserve stereochemistry .

Applications in Research and Development

Pharmaceutical Applications

Trifluoromethylated phenylalanine derivatives serve as valuable building blocks in pharmaceutical development . The unique properties conferred by the trifluoromethyl group make these compounds particularly useful in drug discovery programs. The strategic incorporation of the trifluoromethyl group can:

  • Enhance metabolic stability by preventing oxidative degradation

  • Improve membrane permeability through increased lipophilicity

  • Modify the binding affinity to target proteins

  • Alter the acid-base properties of the molecule

These properties make (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid and related compounds valuable in the development of drugs targeting neurological disorders and other therapeutic areas .

Biochemical Research

In biochemical research, modified amino acids like (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid provide tools for studying protein interactions and enzyme activities . The incorporation of such unnatural amino acids into peptides and proteins enables:

  • Investigation of structure-function relationships

  • Protein folding studies

  • Probing of active site interactions

  • Development of protein labeling techniques

The trifluoromethyl group can serve as a valuable probe in these studies due to its unique electronic properties and the diagnostic value of fluorine in various spectroscopic techniques.

Catalytic Applications

One particularly notable application of trifluoromethylated phenylalanine derivatives is in the field of oxidation catalysis. Research has demonstrated that these compounds can be incorporated into peptides for the in situ generation of dioxiranes, which serve as effective oxidizing agents .

The key features that make these compounds suitable for catalytic applications include:

  • The electron-withdrawing nature of the trifluoromethyl group, which enhances catalytic activity

  • Good stability under reaction conditions

  • Compatibility with peptide synthesis methodologies

  • Tunable reactivity through modification of the aromatic ring substituents

Biological Activity and Physiological Effects

Structure-Activity Relationships

The biological activity of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is significantly influenced by its structural features. The position of the trifluoromethyl group at the meta position of the phenyl ring creates a unique electronic distribution that affects interactions with biological targets. This positioning distinguishes it from other isomers, such as (S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid, which has the trifluoromethyl group at the ortho position .

Comparative Analysis with Related Compounds

Structural Analogs

To better understand the unique properties of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, it is valuable to compare it with structurally related compounds:

CompoundMolecular FormulaConfigurationTrifluoromethyl PositionKey Differences
(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acidC₁₀H₁₀F₃NO₂S (L-amino acid)Meta (3-position)Target compound
(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acidC₁₀H₁₀F₃NO₂S (L-amino acid)Ortho (2-position)Different position of -CF₃ group
3-Trifluoromethyl-D-phenylalanineC₁₀H₁₀F₃NO₂R (D-amino acid)Meta (3-position)Opposite stereochemistry
(2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acidC₁₁H₉F₆NO₂S (L-amino acid)Meta (3,5-positions)Contains two -CF₃ groups

Functional Differences

The positional isomers and stereoisomers of trifluoromethylated phenylalanine exhibit different properties and applications:

  • Electronic Effects: The meta position of the trifluoromethyl group in (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid creates a distinct electronic distribution compared to the ortho-substituted analog.

  • Stereochemical Implications: The S configuration (L-amino acid) likely makes the compound more compatible with biological systems compared to the R-configured D-isomer, as L-amino acids are predominantly found in natural proteins.

  • Multiple Substitution Effects: The bis-trifluoromethyl derivative [(2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid] would exhibit even stronger electron-withdrawing effects, potentially enhancing certain catalytic activities but possibly reducing biocompatibility .

Material Science Applications

Fluorinated Materials

The trifluoromethyl group in (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid contributes to its potential applications in material science. Fluorinated compounds often display unique properties that make them valuable in developing specialized materials :

  • Enhanced chemical resistance

  • Improved thermal stability

  • Unique surface properties

  • Modified optical characteristics

These properties make trifluoromethylated compounds valuable in coatings, polymers, and other advanced materials .

Fluorine Chemistry Contributions

(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid plays a significant role in the broader field of fluorine chemistry. The trifluoromethyl group can modify the properties of other compounds, leading to improved efficacy in various applications . The strategic incorporation of this amino acid into larger molecules can impart the beneficial effects of fluorination while maintaining the structural motifs necessary for specific functions.

Current Research Trends and Future Directions

Emerging Applications

Recent research on trifluoromethylated amino acids suggests several promising directions for future investigation:

  • Peptide-Based Catalysts: The incorporation of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid into peptides could lead to novel catalysts for various chemical transformations, particularly in the field of oxidation chemistry .

  • Drug Discovery: The unique properties of this compound make it valuable in medicinal chemistry programs, particularly those focused on developing drugs with improved metabolic stability and membrane permeability.

  • Protein Engineering: As an unnatural amino acid, (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid could be used to introduce novel functionalities into proteins through site-specific incorporation techniques.

Synthetic Methodology Development

The development of more efficient and stereoselective methods for synthesizing (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid remains an active area of research. Recent advances in cross-coupling chemistry, such as the Negishi coupling approach described for related compounds, offer promising avenues for improvement . Future research may focus on:

  • Catalytic asymmetric synthesis routes

  • Flow chemistry approaches for scalable production

  • Green chemistry methods to reduce environmental impact

  • Chemoenzymatic approaches leveraging biological catalysts

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